molecular formula C23H20N2O3 B2723129 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide CAS No. 922009-62-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide

Cat. No.: B2723129
CAS No.: 922009-62-9
M. Wt: 372.424
InChI Key: RLZRLJIGKCLLQU-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide is a dibenzo-oxazepine derivative featuring a benzamide substituent at position 2 of the oxazepine core. The oxazepine ring is oxygen-containing, with methyl groups at positions 8 and 10 and a ketone at position 11. The 3-methylbenzamide moiety contributes to its molecular interactions, likely influencing binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-14-5-4-6-16(11-14)22(26)24-17-8-10-20-18(13-17)23(27)25(3)19-12-15(2)7-9-21(19)28-20/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZRLJIGKCLLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. Its unique molecular structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O3C_{23}H_{20}N_{2}O_{3} with a molecular weight of approximately 372.424 g/mol. The compound features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following structural elements:

  • Dibenzodiazepine framework : This core structure is often associated with neuroactive properties.
  • Substituents : The presence of dimethyl groups and a methylbenzamide moiety enhances its chemical reactivity and biological activity.

Preliminary studies suggest that this compound may exhibit various biological activities through interaction with specific enzymes and receptors. Notably, compounds with similar structures have been identified as potential inhibitors of histone deacetylases (HDACs), which play crucial roles in cancer progression and other diseases .

Biological Activity and Applications

The biological activity of this compound has been investigated in several contexts:

  • Anticancer Activity : Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may inhibit HDACs, leading to altered gene expression associated with tumor suppression .
  • Neuroactive Properties : The dibenzodiazepine framework suggests potential neuroactive effects, possibly influencing neurotransmitter systems or exhibiting anxiolytic properties .
  • Enzyme Inhibition : Studies have shown that similar compounds can act as enzyme inhibitors in various metabolic pathways, indicating a potential for therapeutic applications in metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructureBiological Activity
5H-Dibenzo[b,e][1,4]oxazepinStructureLacks methoxy group; different substitutions; potential neuroactive effects
Methyl (8,10-dimethyl-11-oxo...)StructurePotential HDAC inhibitor; distinct pharmacological profile
N-(8-chloro-11-oxo...)StructureAntimicrobial properties; different activity due to chlorine substitution

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of related compounds in various disease models:

  • Cancer Models : In vitro studies using human cancer cell lines have shown that derivatives of dibenzo[b,f][1,4]oxazepines can induce apoptosis and inhibit cell proliferation .
  • Neuropharmacological Studies : Animal models have demonstrated that similar compounds exhibit anxiolytic effects comparable to established anxiolytics .
  • Metabolic Pathway Regulation : Research indicates that these compounds may influence metabolic pathways involved in obesity and diabetes through enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide/Sulfonamide Group

3-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
  • Structure : Replaces the 3-methyl group on the benzamide with a chlorine atom.
  • Impact : The electron-withdrawing chlorine enhances polarity and may alter binding interactions compared to the methyl group. Molecular weight increases slightly (C22H17ClN2O3 vs. C23H22N2O4 for the target compound) .
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
  • Structure : Features a 4-trifluoromethylbenzamide group.
  • Impact: The trifluoromethyl group increases lipophilicity and metabolic stability due to fluorine’s inductive effects.
Sulfonamide Derivatives
  • Examples :
    • N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzene-1-sulfonamide
    • N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzene-1-sulfonamide
  • Impact : Sulfonamide groups introduce stronger hydrogen-bonding capabilities and higher polarity (molecular weight ~422.5 g/mol) compared to benzamides. These modifications may enhance solubility but reduce membrane permeability .

Core Heterocycle Variations: Oxazepine vs. Thiazepine

Thiazepine-Based Analogs
  • Example : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide
  • Structural Difference : Replaces the oxazepine oxygen with sulfur.
  • Impact : The larger atomic radius of sulfur alters ring conformation and electronic distribution. Thiazepines often exhibit distinct binding profiles; for instance, sulfone derivatives (e.g., 5,5-dioxides) show increased polarity, affecting solubility and metabolic pathways .

Substituent Variations on the Oxazepine/Thiazepine Core

Ethyl vs. Methyl Substitutions
  • Example : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide
  • The target compound’s methyl groups at positions 8 and 10 may offer a balance between steric effects and metabolic stability .

Stereochemical Considerations

  • Example : (R)-N-(1-(4-Bromophenyl)ethyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-(S)-oxide
  • Impact : Chiral centers (e.g., resolved via HPLC in (R)-62) significantly influence receptor binding. The target compound’s stereochemistry (if present) must be characterized to compare enantioselective activity .

Pharmacokinetic and Physicochemical Properties

Compound Class Example Substituents Molecular Weight (g/mol) Key Properties
Target Compound 3-methylbenzamide, 8,10-dimethyl 422.5* Moderate lipophilicity, CNS potential
Chlorobenzamide Analogs 3-Cl benzamide ~405.8 Increased polarity, altered binding
Trifluoromethylbenzamide Analogs 4-CF3 benzamide ~450.0 Enhanced metabolic stability
Sulfonamide Derivatives 4-ethyl/3,4-dimethyl sulfonamide 422.5 High polarity, improved solubility
Thiazepine Derivatives S-containing core, 5-oxide ~400–500 Altered conformation, sulfone polarity

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3) on the benzamide ring enhance binding to polar targets but may reduce blood-brain barrier penetration.
  • Heterocycle Choice : Oxazepines generally exhibit better CNS bioavailability than thiazepines, which are more prone to sulfoxidation .
  • Steric Considerations : Methyl groups at positions 8 and 10 optimize steric bulk without compromising metabolic stability, as seen in the target compound .

Preparation Methods

General Synthetic Approaches to Dibenzo[b,f]oxazepines

Key Retrosynthetic Strategies

Multiple synthetic routes to dibenzo[b,f]oxazepines have been developed, with core approaches outlined below. These form the foundation for synthesizing the target compound.

Intramolecular Cyclocarbonylation

An efficient method for constructing the dibenzo[b,f]oxazepine scaffold involves intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines. This approach, reported by Yang et al., uses palladium catalysis to achieve the cyclization step. The reaction proceeds under mild conditions and affords dibenzo[b,f]oxazepin-11(10H)-ones in good yields.

General Reaction:
2-(2-Iodophenoxy)aniline derivatives → Dibenzo[b,f][1,4]oxazepin-11(10H)-ones
Conditions: PdI₂/Cytop 292 (catalyst), CO (1 atm), K₂CO₃, DMF, 100°C
C-N Coupling/C-H Carbonylation

A tandem transformation involving C-N coupling followed by C-H carbonylation represents another viable approach. According to the literature, this reaction utilizes phenylamine derivatives with allyl halides under carbon dioxide atmosphere and copper catalysis:

General Reaction:
Phenylamine + Allyl halides → Benzo-1,4-oxazepine derivatives
Conditions: Cu catalyst, CO₂, base, solvent, elevated temperature
Oxidative Methods

Oxidative transformations of precursor heterocycles offer another route to the target scaffold. The Chinese patent CN101781249B describes the synthesis of 10-oxa-10,11-dihydro-5H-dibenzo[b,f]azepine using nitroxide free radical catalysts and calcium hypochlorite as an oxidant:

General Reaction:
10,11-Dihydro-5H-dibenzo[b,f]azepine → 10-Oxa-10,11-dihydro-5H-dibenzo[b,f]azepine
Conditions: Nitroxide radical catalyst, calcium hypochlorite, acetate co-catalyst, inorganic salt carrier, 0-200°C

Comparative Analysis of Core Synthetic Methods

The following table compares key aspects of the primary synthetic routes to the dibenzo[b,f]oxazepine core:

Method Starting Materials Catalyst System Conditions Yield Range (%) Advantages Limitations
Cyclocarbonylation 2-(2-Iodophenoxy)anilines PdI₂/Cytop 292 CO (1 atm), K₂CO₃, DMF, 100°C 75-90 High yields, functional group tolerance Requires pre-functionalized starting materials
C-N Coupling/C-H Carbonylation Phenylamines, allyl halides Cu catalyst CO₂, base, DMF, 100-120°C 65-85 Uses CO₂ as carbonyl source Variable regioselectivity
Oxidative Transformation Dihydrodibenzo[b,f]azepines Nitroxide radical Ca(OCl)₂, acetate, 55-90°C 80-88 Scalable, environmentally friendly Limited substrate scope
Proline-catalyzed Mannich/Cyclization Dibenzo[b,f]oxazepine-imines L-proline, IBX Aqueous conditions, room temperature 85-92 High enantioselectivity Specific to certain derivative types

Synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-3-methylbenzamide

Proposed Synthetic Route

Based on the literature analysis, a convergent synthesis approach for the target compound is proposed. This involves:

  • Construction of the appropriately substituted dibenzo[b,f]oxazepine core
  • Regioselective introduction of the 3-methylbenzamide moiety

Core Structure Synthesis

The synthesis of the 8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin scaffold can be achieved through the palladium-catalyzed intramolecular cyclocarbonylation approach. This method allows for the incorporation of methyl groups at the desired positions through the use of appropriately substituted starting materials.

Preparation of 2-(2-Iodophenoxy)-5-methylaniline Derivative
Step 1: Synthesis of methyl-substituted 2-(2-iodophenoxy)aniline
Reagents: 3-Methyl-2-nitrophenol, 2-iodoaniline derivative, K₂CO₃, Cu catalyst
Conditions: DMF, 120°C, 12 h
Expected Yield: 75-85%

Step 2: Reduction of nitro group
Reagents: Fe powder, NH₄Cl
Conditions: EtOH/H₂O, reflux, 3 h
Expected Yield: 85-95%
Palladium-Catalyzed Cyclocarbonylation

For the critical ring-forming step, conditions adapted from Yang et al. are employed:

Reagents: PdI₂ (5 mol%), Cytop 292 (10 mol%), K₂CO₃ (2 equiv.)
Conditions: CO (1 atm), DMF, 100°C, 8-12 h
Expected Yield: 70-85%

The introduction of the 3-methylbenzamide group requires selective functionalization at the 2-position. This can be achieved through the following sequence:

Step 1: Nitration at 2-position
Reagents: HNO₃/H₂SO₄ (1:1)
Conditions: 0°C to rt, 2 h
Expected Yield: 70-80%

Step 2: Reduction of nitro group
Reagents: H₂, Pd/C (10%)
Conditions: MeOH, rt, H₂ (1 atm), 4 h
Expected Yield: 90-95%

Step 3: Amide formation
Reagents: 3-Methylbenzoyl chloride, TEA
Conditions: DCM, 0°C to rt, 4 h
Expected Yield: 85-95%

Complete Synthetic Sequence

The following scheme outlines the complete synthetic route to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-3-methylbenzamide:

Scheme 1: Proposed Synthetic Route to Target Compound

Step 1: Preparation of diaryl ether intermediate
Step 2: Reduction of nitro group
Step 3: Palladium-catalyzed cyclocarbonylation
Step 4: Regioselective nitration
Step 5: Reduction of nitro group
Step 6: Amide formation with 3-methylbenzoyl chloride

Alternative Synthetic Approaches

One-Pot Proline-Catalyzed Method

Choudhary et al. reported a one-pot metal-free method for synthesizing tetracyclic dibenzo[b,f]oxazepine derivatives using proline catalysis. This approach could be adapted to prepare the target compound by:

Step 1: Preparation of dibenzo[b,f][1,4]oxazepine-imine with appropriate methyl substitution
Step 2: Proline-catalyzed Mannich reaction/cyclization
Step 3: Regioselective functionalization at 2-position
Step 4: Amide formation with 3-methylbenzoic acid

Visible-Light-Induced Synthesis

Wang et al. described a visible-light-induced method for synthesizing tetracyclic dibenzo[b,f]oxazepine-fused systems. While this approach targets β-lactam derivatives, the methodology could potentially be modified to access the target structure:

Step 1: Preparation of dibenzo[b,f][1,4]oxazepine-imine core
Step 2: Visible-light-induced reaction with diazo compounds
Step 3: Transformation of resulting structure to introduce amide functionality

Comparative Yields of Different Methods

Based on literature precedents for related compounds, the following table provides projected yields for different synthetic approaches to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-3-methylbenzamide:

Synthetic Route Number of Steps Overall Projected Yield (%) Key Advantages Key Challenges
Pd-Catalyzed Cyclocarbonylation 6 35-45 Established methodology, reliable Multiple steps, requires handling of CO gas
Proline-Catalyzed Approach 4 40-50 Fewer steps, metal-free May require optimization for regioselectivity
Visible-Light-Induced Method 5 30-40 Mild conditions Less precedent for the specific substitution pattern
Cu-Catalyzed Tandem Transformation 5 35-45 Uses CO₂ as carbonyl source Requires high-pressure equipment

Analytical Characterization

Spectroscopic Data

Based on structural analogies with similar compounds reported in the literature, the following spectroscopic data would be expected for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-3-methylbenzamide:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) : Expected signals include:

  • δ 10.25-10.35 (s, 1H, NH)
  • δ 7.80-8.20 (m, 2H, aromatic)
  • δ 7.40-7.70 (m, 5H, aromatic)
  • δ 7.10-7.35 (m, 3H, aromatic)
  • δ 3.35-3.45 (s, 3H, N-CH₃)
  • δ 2.40-2.45 (s, 3H, Ar-CH₃ at position 8)
  • δ 2.35-2.40 (s, 3H, 3-CH₃-benzamide)

¹³C NMR (100 MHz, DMSO-d₆) : Expected to show approximately 22 carbon signals including:

  • δ 165-170 (C=O, amide)
  • δ 160-165 (C=O, oxazepine)
  • δ 150-155 (C-O)
  • δ 115-145 (multiple aromatic carbons)
  • δ 35-40 (N-CH₃)
  • δ 20-25 (aromatic CH₃ signals)
Mass Spectrometry
  • HRMS (ESI): Calculated for C₂₃H₂₀N₂O₃ [M+H]⁺: 373.1547
  • Expected fragmentation pattern would include loss of the benzamide moiety and cleavage of the oxazepine ring
Infrared Spectroscopy

Characteristic IR bands would include:

  • 3300-3250 cm⁻¹ (N-H stretching)
  • 1670-1650 cm⁻¹ (C=O stretching, amide)
  • 1650-1630 cm⁻¹ (C=O stretching, oxazepine)
  • 1590-1570 cm⁻¹ (C=C aromatic stretching)
  • 1270-1250 cm⁻¹ (C-O-C stretching)

Crystallographic Analysis

Based on structural similarities with compounds like N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-3-methylbenzenesulfonamide, the following crystallographic parameters would be anticipated:

  • Crystal system: Monoclinic
  • Space group: P2₁/c
  • Unit cell dimensions: a ≈ 8.5-9.5 Å, b ≈ 14.0-15.0 Å, c ≈ 17.0-18.0 Å
  • β ≈ 95-100°
  • Volume: 2100-2300 ų
  • Z = 4

Chromatographic Analysis

Optimized HPLC conditions for analysis:

  • Column: C18 reversed-phase (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (70:30 v/v) containing 0.1% formic acid
  • Flow rate: 1.0 mL/min
  • Detection: UV 254 nm
  • Expected retention time: 8-10 minutes

Purification Methods

Recrystallization Solvents

Based on solubility patterns of similar dibenzoxazepine derivatives, the following recrystallization solvents are recommended:

Solvent System Temperature Range (°C) Expected Recovery (%) Purity (%)
Ethanol 70-78 80-85 >97
Ethyl Acetate/Hexane (1:2) 50-60 75-80 >98
Acetone/Water (4:1) 40-50 85-90 >98
Dichloromethane/Methanol (9:1) Room temperature 70-75 >99

Chromatographic Purification

Column chromatography conditions:

  • Stationary phase: Silica gel (230-400 mesh)
  • Mobile phase: Gradient elution with hexane/ethyl acetate (initial 9:1, final 7:3)
  • Detection: TLC with UV visualization (254 nm)

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Apply nonlinear regression (e.g., four-parameter logistic model) using GraphPad Prism. Use bootstrapping to estimate confidence intervals and Grubbs’ test to exclude outliers. Replicate experiments in triplicate across independent batches .

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